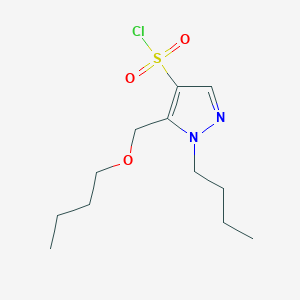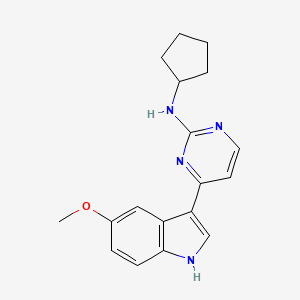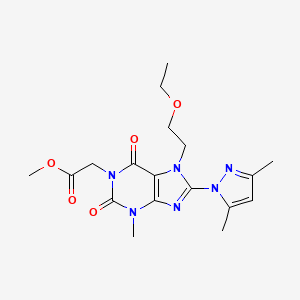![molecular formula C17H13N3O5S2 B2717988 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide CAS No. 682783-71-7](/img/structure/B2717988.png)
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C17H13N3O5S2 and its molecular weight is 403.43. The purity is usually 95%.
BenchChem offers high-quality 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Thiazolidinone derivatives, including compounds with furan and nitrophenyl groups, have been extensively studied for their synthesis and molecular structure. For instance, Rahmani et al. (2017) reported on the synthesis and structural characterization of a closely related compound, demonstrating the use of X-ray powder diffraction and density functional theory (DFT) for understanding the solid-state structure and intermolecular interactions. This research highlights the importance of advanced synthetic and analytical techniques in developing novel compounds with potential scientific applications (Rahmani et al., 2017).
Antitumor and Anticancer Activity
Several studies have focused on the antitumor and anticancer properties of thiazolidinone derivatives. Horishny and Matiychuk (2020) developed a series of thiazolidinone derivatives and evaluated their antitumor activity, revealing moderate effects against malignant tumor cells. This suggests that structural modifications in thiazolidinone derivatives can influence their antitumor potential, offering a pathway for developing new anticancer agents (Horishny & Matiychuk, 2020).
Antimicrobial and Antiviral Activities
Thiazolidinone compounds have also been investigated for their antimicrobial and antiviral properties. Çıkla et al. (2013) synthesized flurbiprofen hydrazide derivatives, including thiazolidinone structures, and evaluated them for antimicrobial activity and Hepatitis C virus inhibition. This study demonstrates the potential of thiazolidinone derivatives as antimicrobial and antiviral agents, highlighting their versatility in addressing various pathogens (Çıkla et al., 2013).
Molecular Docking and Biological Evaluation
The biological activity of thiazolidinone derivatives is often investigated through molecular docking and in vitro studies. Incerti et al. (2018) designed thiazolidinone compounds to study their anti-inflammatory properties and potential wound healing effects, using molecular docking to explore their binding modes. This approach helps elucidate the mechanisms underlying the biological activities of thiazolidinone derivatives, offering insights into their therapeutic applications (Incerti et al., 2018).
properties
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S2/c21-15(18-11-3-5-12(6-4-11)20(23)24)7-8-19-16(22)14(27-17(19)26)10-13-2-1-9-25-13/h1-6,9-10H,7-8H2,(H,18,21)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLZMZIJNYXKAJ-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-one](/img/structure/B2717907.png)
![N-[2-[(1S,2S,4S)-2-Bicyclo[2.2.1]hept-5-enyl]ethyl]-2-chloropropanamide](/img/structure/B2717908.png)

![2-(4-formylphenoxy)-N-[3-(N-methylanilino)propyl]acetamide](/img/structure/B2717910.png)
![4-(benzylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2717912.png)
![Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2717915.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2717917.png)





![Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B2717926.png)
![[2-(2,4-Dimethylimidazol-1-yl)pyridin-4-yl]methanamine;hydrochloride](/img/structure/B2717928.png)